Satfpt
Description
Historical Context and Evolution of 5-SAT Analogues in Receptor Pharmacology Research
The journey of the 2-aminotetralin scaffold in pharmacology began decades ago, with early research focusing on its structural relationship to dopamine (B1211576). nih.gov Seminal work in the 1970s identified 2-dialkylaminotetralins as possessing inherent dopaminergic activity, which could be significantly enhanced by substitutions on the aromatic ring, such as with 5,6-dihydroxy groups. nih.gov This laid the groundwork for understanding how the rigid structure of the tetralin ring mimics the extended conformation of phenylethylamine neurotransmitters like dopamine. nih.gov
A significant breakthrough in the field was the development of 8-Hydroxy-2-(di-n-propylamino)tetralin, commonly known as 8-OH-DPAT. nih.gov This compound emerged as a prototypical and selective agonist for the 5-HT1A serotonin (B10506) receptor, becoming an indispensable tool for studying the receptor's function. nih.govresearchgate.net The success of 8-OH-DPAT spurred extensive research into how modifications to the aminotetralin structure could alter receptor affinity and selectivity. nih.gov
Initially, research was heavily focused on substitutions at the 8-position of the tetralin ring. nih.gov However, subsequent investigations revealed that the 5-position was a critical locus for modification. Shifting focus to this position led to the development of the 5-SAT chemotype, a class of compounds that demonstrated novel and diverse pharmacological profiles. acs.orgnih.gov These analogues were found to exhibit high affinity for a range of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7, as well as dopamine D2 and D3 receptors. nih.govacs.orgnih.gov The evolution from 8-substituted to 5-substituted aminotetralins marked a significant shift, opening new avenues for designing ligands with tailored selectivity and functional activity. nih.gov
Significance of FPT within the 5-SAT Class for Receptor Pharmacology Investigations
Within the diverse family of 5-SAT analogues, the compound designated FPT holds particular significance. FPT is a 5-SAT analogue where the C(5) position is substituted with a 2'-fluorophenyl group and the C(2) position bears an N,N-dimethylamine substituent. acs.org Its importance stems from its distinct receptor binding profile, which serves as a key reference point in structure-activity relationship (SAR) studies aimed at achieving receptor subtype selectivity. acs.orgnih.gov
Research has shown that for 5-SAT analogues with a C(2) N,N-dimethylamine group, the nature of the C(5) substitution significantly influences the binding preference between 5-HT1A and 5-HT1B receptors. acs.org In the case of FPT, the 2'-fluorophenyl substitution results in approximately equal binding affinity at both 5-HT1A and 5-HT1B receptors. acs.org This is in contrast to its close analogue, CPT (the 2'-chlorophenyl version), where the larger chloro substituent introduces a preference for the 5-HT1B receptor over the 5-HT1A subtype. acs.org
This subtle difference highlights the critical role of the C(5) substituent's size and electronics in dictating receptor selectivity. FPT, therefore, serves as a crucial tool for researchers, providing a baseline to understand the molecular determinants of binding at highly homologous receptor subtypes. acs.org By comparing the binding and functional data of FPT with other analogues like CPT and DFPT (a dipropylamine (B117675) analogue), scientists can probe the specific interactions within the receptor's binding pocket that govern selectivity. acs.orgnih.gov
The table below presents comparative binding affinity data (Ki, nM) for FPT and related 5-SAT analogues at human serotonin 1A and 1B receptors, illustrating the impact of structural modifications.
| Compound | C(5) Substituent | C(2) Amino Substituent | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | Selectivity (1A vs 1B) |
|---|---|---|---|---|---|
| FPT | 2'-Fluorophenyl | N,N-dimethylamine | 15 | 14 | ~Equipotent |
| CPT | 2'-Chlorophenyl | N,N-dimethylamine | 40 | 12 | 3.3-fold for 5-HT1B |
| DFPT | 2'-Fluorophenyl | N,N-dipropylamine | 0.5 | 0.4 | ~Equipotent |
| DCPT | 2'-Chlorophenyl | N,N-dipropylamine | 2.9 | 0.5 | 5.8-fold for 5-HT1B |
Data compiled from published research findings. acs.org
Academic Research Trajectories and Future Directions for 5-SAT Compounds
The research landscape for 5-SAT compounds continues to expand, driven by advances in structural biology and computational modeling. acs.orgnih.gov A primary goal is the development of ligands with even greater subtype selectivity for serotonin and dopamine receptors, which are implicated in a wide range of neurological and psychiatric conditions. nih.govmdpi.com
Current research trajectories include:
Structure-Based Ligand Design: Leveraging high-resolution cryogenic electron microscopy (cryo-EM) and crystal structures of receptors like 5-HT1A and 5-HT1B, researchers are now able to use a structure-based approach for designing novel 5-SAT analogues. acs.orgnih.gov By modeling how compounds like FPT dock into the receptor's binding site, scientists can make rational modifications to the scaffold to enhance affinity and selectivity. acs.org
Exploring Functional Selectivity: Beyond simple binding affinity, future research is increasingly focused on "functional selectivity" or "biased agonism." This involves designing 5-SAT compounds that preferentially activate certain downstream signaling pathways over others when binding to a receptor. This could lead to more targeted therapeutic effects.
Expansion to Other Receptors: While much of the focus has been on 5-HT1A, 5-HT1B, and dopamine receptors, the 5-SAT scaffold is being explored for its potential at other targets, such as the 5-HT7 receptor. nih.gov 3D-QSAR (Quantitative Structure-Activity Relationship) studies are being employed to guide the synthesis of analogues with optimized affinity for these alternative targets. nih.gov
Stereochemistry and Selectivity: The stereochemistry at the C(2) position of the aminotetralin core is a critical determinant of receptor recognition, with the (S)-enantiomer often showing significantly higher affinity. acs.orgnih.gov Future work will continue to exploit stereoselectivity to refine the pharmacological profiles of new compounds. nih.gov
The 5-SAT chemotype, with its amenability to structural modification and rich pharmacological potential, remains a highly active area of investigation. Compounds like FPT are vital benchmarks in this research, providing fundamental insights that guide the design of the next generation of selective receptor modulators.
Structure
3D Structure
Properties
CAS No. |
131238-06-7 |
|---|---|
Molecular Formula |
C14H5F4N5O4S |
Molecular Weight |
415.28 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-azido-2,3,5,6-tetrafluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H5F4N5O4S/c15-8-7(9(16)11(18)12(10(8)17)21-22-19)13-20-4(3-28-13)14(26)27-23-5(24)1-2-6(23)25/h3H,1-2H2 |
InChI Key |
OEIRWCMNZGTFEM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Other CAS No. |
131238-06-7 |
Synonyms |
SATFPT succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 5 Sat Scaffolds
Stereoselective Synthesis Methodologies for Key 5-SAT Analogues (e.g., FPT)
Stereoselective synthesis is paramount in the preparation of 5-SAT analogues due to the presence of a chiral center at the C(2) position. nih.gov The biological activity of 5-SAT derivatives is often highly dependent on their stereochemistry, with the (2S) enantiomer frequently exhibiting significantly higher affinity compared to the (2R) configuration. This necessitates the development of synthetic routes that can control or separate the resulting stereoisomers.
Chiral Control Approaches in 5-SAT Synthesis
Chiral control in 5-SAT synthesis can be achieved through various methodologies, including asymmetric synthesis and chiral resolution. Asymmetric synthesis approaches aim to construct the chiral C(2) center with a high enantiomeric excess from the outset, often employing chiral catalysts or starting materials. One strategy involves utilizing precursors derived from chiral pool materials, such as L-aspartic acid, to build the stereochemistry into the tetralin framework.
Chiral resolution techniques are employed to separate the enantiomers from a racemic mixture of a 5-SAT intermediate or the final product. Diastereomeric salt formation using a chiral acid is a common method for achieving this separation. This process involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography. Subsequent treatment of the separated diastereomeric salt with a base liberates the enantiomerically enriched or pure 5-SAT analogue. Methods for chiral separation of N-substituted aminotetralin derivatives have been reported, yielding products with high enantiomeric excess (greater than 99%).
Advanced Synthetic Route Optimization (e.g., Suzuki-Miyaura Coupling Applications)
Optimization of synthetic routes to 5-SAT scaffolds focuses on improving efficiency, scalability, and yield. This involves exploring different reaction conditions, catalysts, and sequences of steps. For instance, the reductive amination of 5-methoxy-2-tetralone (B30793) has been identified as a step in the synthesis of 5-methoxytetralin derivatives, highlighting the importance of efficient functionalization of the tetralin core.
The introduction of substituents at the C(5) position of the 5-SAT scaffold is a key area of synthetic exploration for generating diverse analogues. Given that many 5-SAT derivatives, such as (2S)-FPT, feature aryl or heteroaryl substituents at this position, cross-coupling reactions are highly relevant. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane (such as a boronic acid or ester) and an organic halide or triflate, is a powerful tool for forming carbon-carbon bonds between aromatic systems. This methodology is well-suited for introducing aryl substituents at the C(5) position of a suitably functionalized tetralin precursor, such as a 5-halotetralin, by coupling it with the desired arylboronic acid or ester. The application of Suzuki-Miyaura coupling allows for the facile incorporation of a wide variety of aromatic groups, contributing to the structural diversity of synthesized 5-SAT analogues.
Systematic Derivatization and Scaffold Modification for Structure-Activity Probing
Systematic derivatization and modification of the 5-SAT scaffold are extensively employed to investigate structure-activity relationships (SAR). nih.govnih.gov By systematically varying substituents at different positions of the 5-SAT core, researchers can delineate the impact of structural changes on the compound's properties. The primary sites of derivatization on the 5-SAT scaffold are the C(5) position and the nitrogen atom of the C(2) amino group.
Modifications at the C(5) position have involved the introduction of various aromatic and heteroaromatic rings, such as phenyl, fluorophenyl, chlorophenyl, naphthyl, thienyl, and N-methylpyrrole groups. These variations in the C(5) substituent have been shown to influence the properties of the resulting 5-SAT analogues. For example, the nature of the C(5) aromatic substituent can impact the potency and efficacy of the compound.
Derivatization at the C(2) amino group typically involves varying the N-substituents. Examples include N,N-dimethyl, N,N-dipropyl, and incorporation into a pyrrolidine (B122466) ring. The nature and size of these amino substituents also play a role in determining the properties of the 5-SAT analogue. For instance, substituting the N,N-dimethylamine moiety with a larger N,N-dipropylamine group has been shown to affect potency.
SAR studies based on these systematic modifications provide valuable insights into the molecular determinants influencing interactions, guiding the rational design and synthesis of novel 5-SAT compounds with tailored properties.
Emerging Synthetic Methodologies for Novel 5-SAT Compounds
Research into 5-SAT chemistry continues to evolve with the exploration of emerging synthetic methodologies aimed at accessing novel compounds and improving existing routes. The ongoing effort to develop new 5-SAT analogues with diverse substituents at both the C(5) and C(2) positions reflects the continued interest in this scaffold. nih.govnih.gov
Novel synthetic strategies are being investigated to achieve greater efficiency, stereocontrol, and access to a wider chemical space around the 5-SAT core. This includes exploring new catalytic methods for key transformations and developing convergent synthesis routes that allow for the rapid assembly of complex 5-SAT structures from readily available precursors. The development of efficient processes for the resolution of nitrogen-substituted aminotetralin derivatives underscores the importance of obtaining enantiopure compounds for further studies.
Furthermore, the integration of computational approaches, such as molecular modeling and 3D-QSAR, with synthetic efforts is an emerging trend in the design and synthesis of novel 5-SAT compounds. nih.govnih.gov These computational tools can help predict the potential properties of new analogues before their synthesis, guiding the selection of synthetic targets and optimizing the synthetic strategy.
The continuous development of synthetic methodologies allows for the creation of increasingly diverse libraries of 5-SAT analogues, facilitating comprehensive SAR studies and the identification of compounds with enhanced or novel properties.
Molecular Target Identification and Mechanistic Receptor Pharmacology
Alpha-2 Adrenergic Receptor (α2AR and α2CR) Interaction Profiles of 5-SATs
Alpha-2 adrenergic receptors (α2Rs), comprising α2A, α2B, and α2C subtypes, are G protein-coupled receptors (GPCRs) primarily coupled to Gαi proteins. Their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govuni.lunih.govnih.gov The α2AR and α2CR subtypes share a high degree of binding pocket homology, which can complicate the development of subtype-selective ligands.
Receptor Binding Affinity Profiling at α2AR and α2CR Subtypes (e.g., Radioligand Competition Assays)
The binding affinities of 5-SATs at α2AR and α2CR subtypes have been evaluated using radioligand competition binding assays, typically employing [³H]rauwolscine as the labeled ligand. These studies have revealed that the 5-SAT chemotype can exhibit high affinity for both α2AR and α2CR when appropriately substituted. A notable finding is the significant binding preference (20–40-fold) for the S-enantiomer over the R-enantiomer at both α2ARs and α2CRs for certain 5-SAT analogues with C(2)-N,N-dimethylamine or -pyrrolidine substituents. The nature of the substituent at the C(5) position also influences affinity. For instance, 5-(2′-halophenyl)-substituted 5-SATs demonstrated potencies approximately 10-fold lower than the reference inverse agonist yohimbine (B192690) at the α2CR. FPT, a specific 5-SAT analogue, has been identified as a potent α2AR agonist based on these binding studies.
Functional Characterization of Receptor Modulatory Activities (e.g., Agonism, Inverse Agonism)
Functional characterization studies, such as those measuring the inhibition of adenylyl cyclase and cAMP production, have demonstrated that 5-SATs possess diverse pharmacological activities at α2Rs. Certain lead 5-SAT analogues have shown a novel pharmacological profile, acting as partial agonists at α2ARs while simultaneously functioning as inverse agonists at α2CRs. These compounds have demonstrated high potency in modulating Gαi-mediated signaling, with EC₅₀ values reported to be less than 2 nM at both α2AR and α2CR. FPT is a specific example of a 5-SAT that exhibits α2AR agonist and α2CR inverse agonist activity. While some 5-phenyl-substituted 5-SATs showed efficacies at the α2CR that were not significantly different from the reference inverse agonist yohimbine, other analogues like TAT appeared to act as neutral antagonists at this subtype.
Differential Functional Activity of 5-SATs at α2AR and α2CR Subtypes
The differential functional activity observed for 5-SATs at α2AR and α2CR subtypes is a key aspect of their pharmacology. The ability of certain 5-SATs to act as agonists or partial agonists at one subtype while being inverse agonists at another highlights the subtle differences in the binding pockets and activation mechanisms of α2AR and α2CR. Molecular modeling and dynamics simulations, particularly with FPT, have been employed to investigate the molecular basis for this differential activity. These studies suggest that variations in the binding poses of 5-SATs and their interactions with specific amino acid residues within the receptor binding pockets contribute to their distinct functional profiles. For example, differences in interactions with residues at position 45.52 in extracellular loop 2 (Isoleucine in α2AR, Leucine in α2CR) may play a role. Furthermore, the state of the ionic lock between residues R3.50 and D6.30, which is engaged in α2CR but broken in α2AR when FPT is bound, appears to support the observed in vitro functional differences.
Table 1: Summary of Representative 5-SAT Interactions at α2 Adrenergic Receptors
| Compound (Example) | Receptor Subtype | Binding Affinity (e.g., Kᵢ) | Functional Activity (e.g., Efficacy) | Notes |
| Certain 5-SATs | α2AR | High | Partial Agonist | Stereoselective binding ([2S] > [2R]) |
| Certain 5-SATs | α2CR | High | Inverse Agonist | Stereoselective binding ([2S] > [2R]) |
| FPT | α2AR | Potent | Agonist | Most potent α2AR agonist in some studies |
| FPT | α2CR | Not specified numerically | Inverse Agonist | Exhibits differential activity |
| TAT | α2CR | Not specified numerically | Neutral Antagonist |
Note: Specific numerical binding affinity (Kᵢ) and efficacy data for all compounds across all subtypes were not consistently available in the provided search snippets to populate a comprehensive table.
Serotonin (B10506) 5-HT1 Receptor (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F) Interaction Profiles of 5-SATs
The serotonin 5-HT1 receptor subfamily includes 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F subtypes. These receptors are primarily coupled to Gαi/Gαo proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and modulation of ion channels. The 5-HT1 subtypes share a degree of sequence homology, which presents challenges in developing subtype-selective ligands.
Receptor Binding Affinities and Selectivity at 5-HT1 Subtypes
Studies evaluating the binding affinities of 5-SATs at 5-HT1 receptor subtypes have utilized radioligand competition binding assays, often using [³H]5-CT or [³H]5-HT as radioligands. These studies have shown that 5-SATs generally possess high affinity (Kᵢ ≤ 25 nM) for the 5-HT1A, 5-HT1B, and 5-HT1D receptors. A significant finding is the pronounced stereoselective preference (at least 50-fold) for the [2S] enantiomer over the [2R] enantiomer at these subtypes. In contrast, 5-SATs have demonstrated essentially nil affinity (Kᵢ > 1 μM) at the 5-HT1F receptor.
Selectivity among the 5-HT1A, 5-HT1B, and 5-HT1D subtypes varies depending on the specific substituents on the 5-SAT scaffold. For example, (2S)-FPIP, a 5-SAT with a piperazine (B1678402) group at the C(2) position and a 2′-fluorophenyl at C(5), exhibited high selectivity for binding and activation of 5-HT1A receptors over 5-HT1B and 5-HT1D. Conversely, FPT, with an N,N-dimethylamine at C(2) and a 2′-fluorophenyl at C(5), showed moderately selective affinity and agonist potency at 5-HT1B and 5-HT1D receptors compared to 5-HT1A. 5-SAT analogues featuring an N,N-dimethylamine substituent at the C(2) position consistently showed the highest affinity at the 5-HT1D receptor, irrespective of the C(5) substituent.
Agonist Functional Characterization at 5-HT1 Receptor Subtypes (e.g., cAMP Accumulation Inhibition)
Functional characterization studies, such as those measuring the inhibition of cAMP accumulation, have confirmed that the tested 5-SATs act as agonists at 5-HT1 receptor subtypes. The potency and efficacy of these agonists vary depending on the specific chemotype substitution and the 5-HT1 receptor subtype. FPT, for instance, functions as an agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. The nature and position of substituents on the 5-SAT scaffold, particularly at the C(2) and C(5) positions, significantly impact their interactions within the binding pocket and consequently influence their functional potency and efficacy at different 5-HT1 subtypes. Molecular modeling and mutagenesis studies have been instrumental in delineating the molecular determinants for 5-SAT binding and function, highlighting the importance of interactions with residues such as D3.32, Y5.38, S5.42, T5.43, and R7.39.
Table 2: Summary of Representative 5-SAT Interactions at 5-HT1 Receptors
| Compound (Example) | Receptor Subtype | Binding Affinity (e.g., Kᵢ) | Functional Activity (e.g., Efficacy) | Selectivity Notes |
| Certain 5-SATs | 5-HT1A | High (≤ 25 nM) | Agonist (varying efficacy) | Stereoselective binding ([2S] > [2R]) |
| Certain 5-SATs | 5-HT1B | High (≤ 25 nM) | Agonist (varying efficacy) | Stereoselective binding ([2S] > [2R]) |
| Certain 5-SATs | 5-HT1D | High (≤ 25 nM) | Agonist (varying efficacy) | Stereoselective binding ([2S] > [2R]) |
| Certain 5-SATs | 5-HT1F | Nil (> 1 μM) | Not applicable | Low/No affinity |
| (2S)-FPIP | 5-HT1A | High | High Potency | Selective over 5-HT1B/1D |
| FPT | 5-HT1B, 5-HT1D | Moderately Selective High | Moderately Selective Potency/Efficacy | Selective over 5-HT1A |
(S)-5-(2'-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine: Influence of 5-SAT Substitution Patterns on 5-HT1 Subtype Potency and Efficacy
(S)-5-(2'-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a compound identified as a 5-substituted-2-aminotetralin (5-SAT) derivative, has been investigated for its pharmacological activity, particularly its influence on serotonin 5-HT1 receptor subtypes. Research into 5-SAT compounds highlights how variations in substitution patterns on the core scaffold can significantly impact their potency and efficacy at different 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D receptors.
The specific substitution pattern of (S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, featuring a 2'-fluorophenyl group at the C5 position and an N,N-dimethylamine group at the C2 position of the tetralin scaffold, contributes to its observed pharmacological profile at 5-HT1 receptors. Studies have shown that this compound, often referred to as FPT, demonstrates potent agonist activity at human 5-HT1B and 5-HT1D receptors nih.gov. Its affinity (Ki values) at these subtypes has been reported to be in the low nanomolar range nih.gov.
Comparisons with other 5-SAT derivatives reveal the critical role of both the C2 and C5 substituents in determining receptor subtype selectivity and functional activity idrblab.net. For instance, a 5-phenyl substituted analogue with an N,N-dimethylamine at C2 (5-PAT) showed different potency profiles, being more potent at the 5-HT1D receptor compared to 5-HT1A and 5-HT1B, and acting as a full agonist at 5-HT1A and 5-HT1D but only a weak partial agonist at 5-HT1B idrblab.net. In contrast, FPT and the analogous 2'-chlorophenyl compound (CPT), also with N,N-dimethylamine at C2, were found to be high-potency, full-efficacy agonists at the 5-HT1B receptor idrblab.net.
Further illustrating the impact of C2 substitution, when the N,N-dimethylamine group at C2 was replaced with N,N-dipropylamine (as in DFPT and DCPT), the potency and efficacy differences observed between 5-phenyl and 5-(2'-halophenyl) analogues at 5-HT1A and 5-HT1D receptors were diminished idrblab.net. However, at the 5-HT1B receptor, while the dipropylamine (B117675) analogues DFPT and DCPT remained high-potency, full-efficacy agonists, the 5-phenyl analogue (DPAT) showed low potency and weak partial agonist activity idrblab.net. These findings suggest that the interplay between the substituents at both the C2 and C5 positions of the 5-SAT scaffold is crucial for differential interactions within the binding pockets of the various 5-HT1 subtypes idrblab.net.
The position of the halogen on the phenyl ring at C5 also plays a role. When the C2 position was substituted with pyrrolidine (B122466) and C5 with 2'-fluorophenyl (PFPT), there was a notable selectivity (approximately 40-fold) and high potency at the 5-HT1A receptor idrblab.net. This contrasts with FPT (N,N-dimethylamine at C2, 2'-fluorophenyl at C5), which showed approximately 40-fold selective high potency at 5-HT1B and 5-HT1D receptors idrblab.net.
Computational and Theoretical Investigations of 5 Sat Molecular Interactions
Advanced Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools used to explore the dynamic nature of ligand-receptor interactions and the conformational landscape of proteins. These techniques are extensively applied in the study of 5-SATs to understand their binding to serotonin (B10506) receptors and the subsequent effects on receptor conformation.
Receptor Model Construction and Validation (e.g., GPCR Homology Models, Cryo-EM/Crystal Structures)
Accurate three-dimensional models of target receptors are fundamental for computational studies. For G protein-coupled receptors (GPCRs), such as the serotonin receptors that 5-SATs interact with, receptor models are often constructed based on available experimental structures. Cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided valuable structural data for serotonin receptors, including the 5-HT1A and 5-HT1D subtypes, which can be used directly for simulations or as templates for homology modeling of related subtypes nih.govacs.orgresearchgate.netnih.govwikipedia.org. These experimental structures capture different conformational states of the receptor, which is crucial for studying ligand-induced changes. Validation of these models typically involves comparing simulation results with experimental data, such as binding affinities or spectroscopic measurements.
Ligand-Receptor Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding pose of a ligand within the binding site of a receptor. Docking studies are employed to investigate how 5-SAT molecules interact with serotonin receptors like 5-HT1A and 5-HT2A nih.govacs.orgresearchgate.netguidetopharmacology.orgnih.govnih.gov. These studies help to identify potential binding sites and predict the key amino acid residues involved in interactions with 5-SATs. Docking provides initial hypotheses about the binding modes, which can then be further refined and validated by more advanced simulation techniques.
Analysis of Receptor Conformational Selectivity Induced by 5-SATs
The binding of a ligand can stabilize specific conformational states of a receptor, a phenomenon known as conformational selectivity. Computational studies, including MD simulations, are used to analyze the conformational selectivity induced by 5-SATs upon binding to different serotonin receptor subtypes guidetopharmacology.orgwikipedia.org. By examining the receptor's structural dynamics in the presence of 5-SATs, researchers can gain insights into how these ligands may differentially activate or inactivate specific receptor states, contributing to their functional selectivity. This analysis helps to understand the molecular basis for the observed pharmacological profiles of different 5-SAT compounds.
Quantum Chemical Calculations in 5-SAT Research
Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. While the provided search results focus heavily on molecular modeling and dynamics, quantum chemical methods can complement these studies by offering insights into the intrinsic properties of 5-SAT molecules relevant to their interactions.
Electronic Structure Analysis Relevant to 5-SAT Reactivity and Interactions
Quantum chemical calculations, such as density functional theory (DFT), can be used to analyze the electronic structure of 5-SAT compounds. This includes determining properties like molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and partial atomic charges. These properties are crucial for understanding the molecule's reactivity and its ability to engage in specific types of interactions (e.g., electrostatic, hydrogen bonding) with the receptor binding site. Analyzing the electronic structure can help rationalize observed binding affinities and inform the design of novel 5-SAT analogs with improved interaction profiles. While not explicitly detailed for 5-SATs in the provided search results, electronic structure analysis is a standard application of quantum chemistry in studying ligand-receptor interactions.
Compound Names and PubChem CIDs
Assessment of Nuclear Quantum Effects on Ligand Binding Phenomena
The assessment of nuclear quantum effects (NQEs) on ligand binding phenomena is an area of increasing interest in computational chemistry, as these effects can influence interaction energies and binding affinities wikipedia.orgfishersci.atwikipedia.orguni.lu. NQEs, such as zero-point energy and tunneling, can play a role in the dynamics and thermodynamics of molecular interactions, including those between ligands and receptors fishersci.atuni.lu. Computational methods, including path integral molecular dynamics and methods incorporating neural network corrections to force fields, are being developed and applied to account for NQEs in simulations of condensed matter systems and biomolecular interactions wikipedia.orgwikipedia.org. While the general principles and computational techniques for assessing NQEs on ligand binding are established, specific detailed research findings focusing solely on the assessment of nuclear quantum effects on the binding of 5-SAT compounds were not prominently featured in the literature surveyed.
Identification of Key Amino Acid Residues and Interaction Networks
Computational studies, particularly molecular docking and molecular dynamics simulations, have been crucial in identifying the key amino acid residues within serotonin 5-HT1 receptors that are critical for the binding and activity of 5-SAT compounds nih.govtransformationtutoring.com. These investigations help to delineate the specific interaction networks that govern the affinity and selectivity of 5-SAT ligands for different 5-HT1 receptor subtypes.
Delineation of Ligand-Binding Pocket Interactions (e.g., D3.32, Y5.38, S5.42, T5.43, N7.39)
Detailed computational analyses, including molecular dynamics simulations, have provided insights into the interactions between 5-SATs and key amino acid residues in the binding pocket of 5-HT1 receptors. Residues such as D3.32, Y5.38, S5.42, T5.43, and N7.39 have been identified as playing significant roles in the binding of 5-SAT ligands nih.govtransformationtutoring.com.
For instance, molecular dynamics simulations have shown that the C(2) amine moiety of certain 5-SAT compounds, such as FPT, interacts closely with the conserved residue D3.32, forming an ionic interaction considered critical for aminergic GPCR ligands nih.govtransformationtutoring.com. The distances observed in simulations for this interaction with FPT were approximately 3.1 Å at the 5-HT1A, 2.8 Å at the 5-HT1B, and 2.6 Å at the 5-HT1D receptor models nih.govtransformationtutoring.com. Other 5-SAT derivatives, like PFPT and NAP, also docked close enough to D3.32 to form an ionic bond at these receptor subtypes nih.govtransformationtutoring.com.
Interactions with other residues like Y5.38, S5.42, T5.43, and N7.39 have also been observed and, in some cases, confirmed through experimental point mutation studies nih.govtransformationtutoring.com. The orientation of the 5-SAT compounds within the binding pocket and their specific interactions with these residues contribute to their binding affinity and selectivity profile across the 5-HT1 receptor subtypes nih.govtransformationtutoring.com. The space between residues like D3.32 and N7.39 at the 5-HT1A receptor has been noted as a factor influencing ligand binding and selectivity nih.govtransformationtutoring.com.
Computational Approaches for Predicting Molecular Determinants of Receptor Selectivity
Computational approaches are extensively used to predict the molecular determinants that govern the selectivity of 5-SAT compounds for different serotonin receptor subtypes nih.govrcsb.orgresearchgate.net. These methods leverage structural information of the receptors and ligands to understand and predict binding preferences.
Techniques such as molecular docking are employed to predict the likely binding poses and affinities of 5-SATs within the binding pockets of various 5-HT1 receptor subtypes nih.govtransformationtutoring.com. Molecular dynamics simulations provide a more dynamic view of the ligand-receptor complex, allowing for the assessment of the stability of interactions and the influence of receptor flexibility on binding nih.govtransformationtutoring.com.
Furthermore, ligand-based approaches like Quantitative Structure-Activity Relationships (QSAR), including 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA), have been historically used and remain relevant in correlating the structural features of 5-SAT analogues with their observed binding affinities and selectivity profiles nih.govrcsb.org. These computational methods collectively aid in identifying the specific molecular features of 5-SAT compounds that confer selectivity towards particular 5-HT1 receptor subtypes, guiding the design of novel ligands with desired pharmacological profiles nih.govtransformationtutoring.comnih.govrcsb.orgresearchgate.net.
Machine Learning and Artificial Intelligence Applications in 5-SAT Design and Interaction Prediction
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in the field of computational chemistry and drug discovery to accelerate the design and prediction of molecular interactions, including those involving 5-SAT compounds.
Learning Universal Representations of Molecular Interactions (e.g., ATOMICA Model Applications)
Models like ATOMICA represent a significant advancement in applying deep learning to understand molecular interactions. ATOMICA is designed to learn universal representations of intermolecular interactions across various molecular modalities, including proteins, small molecules, nucleic acids, and ions. By training on large datasets of interaction complexes, ATOMICA can capture shared chemical and structural patterns governing how atoms interact.
While specific applications of the ATOMICA model directly detailing the design or interaction prediction of 5-SAT compounds were not found in the provided search results, the model's capability to learn atomic-scale representations of interactions between small molecules and proteins makes it a potentially valuable tool for studying 5-SAT binding to serotonin receptors. Such models could potentially be used to predict binding poses, affinities, and the impact of structural modifications on 5-SAT interactions with their targets, thereby assisting in the design of new analogues.
Development of Molecular Databases for 5-SAT Analogues
The development of comprehensive molecular databases is a crucial aspect of computational drug discovery and the application of machine learning in chemistry. These databases store structural, physicochemical, and biological activity data for large collections of compounds, including potential drug candidates and their analogues.
For 5-SAT compounds, the creation and utilization of molecular databases containing information on various synthesized or computationally designed analogues, their predicted or experimentally determined interaction profiles with different serotonin receptor subtypes, and other relevant properties would be essential for applying ML/AI techniques effectively. While the search results did not explicitly describe a dedicated public database specifically for 5-SAT analogues, the general concept of molecular databases is highly relevant to the computational study and design of this class of compounds. Such databases would facilitate the training of ML models for predicting the properties and interactions of new 5-SAT structures, thereby streamlining the lead optimization process.
In Vitro Systems and Methodologies for 5 Sat Functional and Mechanistic Studies
Conventional 2D Cell Culture Models for Receptor Expression and Assay Development
Two-dimensional (2D) cell culture remains a fundamental tool in early-stage drug discovery and mechanistic studies due to its simplicity, cost-effectiveness, and amenability to high-throughput screening.
Mammalian cell lines, such as Human Embryonic Kidney 293T (HEK293T) cells, are widely used for expressing recombinant receptors of interest wikipedia.orgnih.govnih.govwikipedia.org. HEK293T cells are a popular choice due to their high transfection efficiency, ease of culture, and robust growth le.ac.uksigmaaldrich.com. By introducing genetic material encoding specific receptors, researchers can create cell lines that overexpress these targets, providing a controlled system to study compound binding and activation without the complexity of native tissue wikipedia.orgnih.govnih.gov. This approach is particularly valuable for studying GPCRs, which are common targets for compounds like 5-SATs wikipedia.orgnih.gov. HEK293T cells are immortalized and adhere to surfaces, and their nutritional system typically includes DMEM supplemented with fetal bovine serum le.ac.uk.
Quantitative assays are essential for measuring the functional consequences of compound binding to receptors. For GPCRs that couple to adenylate cyclase, the accumulation or inhibition of cyclic adenosine (B11128) monophosphate (cAMP) is a key signaling event that can be measured wikipedia.orgnih.govnih.gov. cAMP accumulation assays, often utilizing techniques like time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA, are commonly used to determine the potency and efficacy of compounds like 5-SATs at specific receptor subtypes wikipedia.orgnih.govnih.gov. These assays allow for the generation of dose-response curves, providing quantitative data on how effectively a compound activates or inhibits a receptor and the concentration at which it exerts its effect wikipedia.orgnih.gov. Results from such assays are often normalized to basal levels and a reference compound to ensure comparability between experiments wikipedia.org.
Advanced 3D In Vitro Models for Replicating Physiological Environments
While 2D cultures are valuable, they often fail to fully replicate the complex cellular interactions, tissue architecture, and physiological responses found in vivo. Advanced three-dimensional (3D) in vitro models address some of these limitations.
Spheroids are 3D aggregates of cells that can mimic some aspects of tissue structure and function. They offer a more physiologically relevant environment compared to 2D monolayers, allowing for cell-cell interactions and the formation of gradients of nutrients and signaling molecules. Spheroid models can be used to investigate cellular responses to compounds in a context that more closely resembles a solid tissue mass, which is relevant for studying drug penetration and efficacy in tumors or other tissues. While direct studies of 5-SATs in spheroids were not explicitly detailed in the search results, spheroids are a valuable tool in drug research and could be applied to study the effects of 5-SATs on cellular behavior or receptor signaling in a 3D context. The time required for spheroid formation varies depending on the cell line, typically ranging from 2 to 24 hours. Initial cell counts between 1,000 and 6,000 cells per well are often used to form spheroids of desired sizes.
Organoids are self-assembling 3D cultures derived from stem cells or primary tissues that can differentiate into multiple cell types and recapitulate key structural and functional features of the organ of origin. They provide a more complex and physiologically relevant model than spheroids, allowing for the study of tissue-specific responses to chemical compounds. Organoids have been developed for various organs, including the intestine and brain. While the search results did not specifically link 5-SAT research to organoids, these models hold significant potential for investigating the effects of compounds like 5-SATs on specific organ systems and their complex cellular environments in a more in vivo-like setting.
Organ-on-a-chip systems are microfluidic devices that contain microchannels lined with living cells, designed to mimic the structural and functional units of organs and simulate the dynamic physiological environment, including fluid flow and mechanical forces. These systems can integrate multiple organ models to study inter-organ interactions and systemic responses to compounds. Organ-on-a-chip technology offers a highly controlled and dynamic environment that can provide more accurate predictions of drug responses compared to conventional 2D or even static 3D models. While specific studies on 5-SATs using organ-on-a-chip systems were not highlighted in the search results, this technology represents an advanced platform for evaluating the effects of compounds in a more integrated and physiologically relevant context.
Site-Directed Mutagenesis-Based Approaches for Validating Molecular Determinants of 5-SAT Action
Site-directed mutagenesis (SDM) is a powerful molecular biology technique used to introduce specific, targeted changes to the DNA sequence of a gene, leading to alterations in the amino acid sequence of the encoded protein nih.govfishersci.ca. In the context of studying receptors, such as the 5-HT receptor family, SDM is invaluable for probing the structure-function relationships, identifying key amino acid residues involved in ligand binding, receptor activation, and G protein coupling nih.govfishersci.ca. By systematically altering residues within the receptor protein, researchers can assess the impact of these changes on receptor activity and interaction with various ligands (agonists, antagonists, inverse agonists, and modulators).
Studies utilizing SDM have been instrumental in delineating the ligand binding sites of various 5-HT receptor subtypes. For instance, investigations into the 5-HT2A receptor have employed alanine-scanning mutagenesis of residues located near the intracellular end of transmembrane helix 6. This approach implicated specific residues, such as glutamate (B1630785) at position 318 (Glu-318), in the activation mechanism of the 5-HT2A receptor wikipedia.org. This finding was further supported by molecular modeling studies wikipedia.org.
Similarly, SDM has been applied to explore the ligand binding site of the human 5-HT4 receptor. Mutations of residues within the transmembrane domains have provided insights into the molecular interactions crucial for the binding of both agonists and antagonists. For example, mutation studies on the h5-HT4(a) receptor isoform, focusing on residues in transmembrane domain V, indicated that serine at position 197 (S197) is involved in the binding of the antagonist [³H]-GR113808 and in serotonin-induced activity. Conversely, mutation of cysteine at position 196 (C196) to alanine (B10760859) resulted in a higher affinity for certain ligands, suggesting this residue is not directly within the ligand binding site uni.lu. These studies highlight how targeted mutations can reveal the specific roles of individual amino acids in receptor function and ligand recognition.
The data generated from site-directed mutagenesis experiments typically involve comparing the binding affinity and functional response of mutated receptors to the wild-type receptor in the presence of different ligands. Changes in parameters such as equilibrium dissociation constant (Kd) for binding or half maximal effective concentration (EC50) and half maximal inhibitory concentration (IC50) for functional assays provide quantitative data on the importance of the mutated residue.
High-Throughput Screening Methodologies for 5-SAT Compound Libraries
High-throughput screening (HTS) is a widely adopted method in drug discovery that enables the rapid screening of large libraries of chemical compounds for biological activity gpcrmd.orgguidetopharmacology.org. This automated approach allows researchers to test millions of compounds against a specific biological target, such as a 5-HT receptor, to identify potential drug candidates or probes gpcrmd.org. HTS significantly accelerates the initial phase of identifying compounds that modulate a particular biomolecular pathway gpcrmd.org.
In the context of 5-HT receptors, HTS methodologies are employed to screen compound libraries for agonists, antagonists, inverse agonists, or allosteric modulators. These screens typically utilize cell-based assays that measure receptor activation or inhibition through various signaling pathways. Given that most 5-HT receptors are G protein-coupled receptors (GPCRs), common HTS assays include those measuring changes in intracellular calcium levels, cyclic AMP production, or the recruitment of β-arrestin upon ligand binding guidetopharmacology.org. Reporter gene assays, which link receptor activation to the expression of a detectable protein, are also used.
An example illustrating the application of HTS, although not specifically focused on 5-HT receptors in the provided snippet, demonstrates the principle. A high-throughput screening campaign identified several hits for potent inverse agonism at 5-HT2ARs guidetopharmacology.org. This was spurred by findings from screening numerous antipsychotics using a platform that measured inverse agonist activity guidetopharmacology.org. HTS campaigns often involve screening diverse chemical libraries or more focused libraries designed to explore specific chemical spaces.
The data generated from HTS are typically presented as inhibition or activation rates at a single screening concentration, followed by dose-response curves for confirmed hits to determine potency (e.g., IC50 or EC50 values) uni.lu. The high volume of data generated necessitates robust data processing and analysis methods, including quality control metrics and hit selection criteria gpcrmd.org.
While detailed data tables from specific 5-HT receptor HTS campaigns were not extensively available in the provided snippets, the methodology involves quantitative assessment of compound activity. An illustrative example from a different HTS context shows how screening a library of compounds can identify hits based on their inhibitory rate (e.g., >95% inhibition at a given concentration) uni.lu. Subsequent re-screening and IC50 determination are then performed on these initial hits uni.lu.
HTS can be performed using various detection technologies, including fluorescence, luminescence, and absorbance, often in multi-well plate formats (e.g., 96, 384, 1536 wells) to maximize throughput gpcrmd.org. The integration of robotics and automation is crucial for handling the large number of samples and performing repetitive tasks efficiently gpcrmd.org.
Structure Activity Relationship Sar and Structure Function Relationship Sfr Paradigms
Correlating 5-SAT Chemical Structure with Receptor Binding Affinity Profiles
Research has demonstrated that modifications to the 5-SAT core structure significantly impact their binding affinity for various receptors, particularly the 5-HT1 receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F) and α2ARs (α2A and α2C) acs.orgnih.govacs.orgnih.gov.
Studies on 5-HT1 receptors revealed that 5-SATs generally exhibit high affinity (Ki ≤ 25 nM) and a notable stereoselective preference ([2S] > [2R]) at 5-HT1A, 5-HT1B, and 5-HT1D receptors, while showing significantly lower affinity (Ki > 1 μM) at 5-HT1F receptors acs.orgnih.gov. The substitution pattern at the C(2) and C(5) positions of the 5-SAT scaffold plays a critical role in determining affinity and subtype preference acs.orgnih.gov.
For instance, 5-SAT analogues with an N,N-dimethylamine substituent at C(2) showed the highest affinity at the 5-HT1D receptor, irrespective of the C(5) substituent. However, the nature of the C(5) substituent influenced secondary binding preferences between 5-HT1A and 5-HT1B receptors. For example, when C(5) was substituted with a phenyl (5-PAT) or 2′-fluorophenyl (FPT) group, similar affinities were observed for 5-HT1A and 5-HT1B receptors. In contrast, a 2′-chlorophenyl substituent (CPT) at C(5) conferred a preference for the 5-HT1B receptor over 5-HT1A acs.orgnih.gov.
Replacing the C(2) N,N-dimethylamine with an N,N-dipropylamine moiety generally led to higher affinity across the 5-HT1 receptor subtypes. Within this series, a large 2′-chloro substituent at C(5) (DCPT) resulted in selectivity for 5-HT1B over 5-HT1A, whereas a smaller 2′-fluoro substituent (DFPT) maintained similar affinities for both subtypes acs.org.
Furthermore, a pyrrolidine (B122466) substitution at the C(2) position of (2S)-5-SAT, combined with a 2′-fluorophenyl group at C(5) (PFPT), resulted in selective high potency (approximately 40-fold) at the 5-HT1A receptor acs.org. This contrasts with (2S)-FPT, which showed selective high potency at 5-HT1B and 5-HT1D receptors acs.orgnih.gov.
At α2ARs, the 5-SAT chemotype also demonstrates high affinity when appropriately substituted acs.orgnih.gov. The size of the substituent at C(2) influences affinity, with larger groups like dipropylamine (B117675) (DPAT, DCPT) leading to lower affinity compared to dimethylamine (B145610) (CPT, FPT) and pyrrolidinyl (PFPT) substituents. This is potentially due to steric hindrance near a conserved aspartate residue (D3.32) in both α2A and α2C receptors acs.orgnih.gov. The nature of the C(5) substituent also affects α2AR affinity. For example, 5-(2′-halophenyl)-substituted 5-SATs showed lower potency at α2ARs compared to a reference inverse agonist acs.org. Substituting C(5) with a naphthyl group compromised affinity at both α2A and α2C receptors compared to a phenyl substituent acs.org.
Table 1 provides illustrative examples of the binding affinities of selected 5-SAT analogues at different receptor subtypes.
Note: Ki values and selectivity ratios are approximate and derived from interpreting relative affinities discussed in the source material. Specific numerical values for Ki were not always provided for every compound at every receptor in the snippets.
Elucidating Structural Features Governing 5-SAT Agonist and Inverse Agonist Activities
The functional activity of 5-SATs, whether as agonists, partial agonists, neutral antagonists, or inverse agonists, is also dictated by their structural characteristics and interactions with specific receptor states acs.orgacs.orguniversiteitleiden.nlwikipedia.org.
At 5-HT1 receptors, most of the 5-SATs tested acted as agonists with varying potency and efficacy depending on the substitution pattern and the specific 5-HT1 subtype acs.org. For example, the (2S)-5-SAT analogue with an N-methylpyrrole substituent at C(5) (NMP) was found to be a partial agonist across all tested 5-HT1 subtypes acs.org.
Interestingly, certain 5-SAT analogues have demonstrated multifaceted functional activity at α2ARs, acting as partial agonists at α2ARs while functioning as inverse agonists at α2CRs researcher.life. This highlights how subtle structural differences can lead to distinct functional outcomes at closely related receptor subtypes acs.orgnih.gov. The 5-(2′-halophenyl)-substituted 5-SATs, for instance, exhibited potencies as inverse agonists at the α2CR, although generally less potent than a reference inverse agonist like yohimbine (B192690) acs.org. The efficacy of inverse agonism at α2CR also varied with the C(5) substituent; for example, the naphthyl analogue (NAP) showed modestly lower inverse agonist efficacy compared to 5-phenyl-substituted 5-SATs acs.orgnih.gov.
Molecular modeling and simulation studies, including docking and molecular dynamics simulations, have been instrumental in understanding the molecular determinants of 5-SAT binding and function acs.orgnih.govacs.orgnih.gov. These studies have identified key interactions between 5-SATs and residues within the receptor binding pockets that govern their affinity and efficacy acs.orgnih.govacs.orgnih.gov. For example, interactions at positions 3.33, 5.38, 5.42, 5.43, and 7.39 of 5-HT1 subtypes have been shown to be important for 5-SAT binding and activation, and these findings have been supported by mutagenesis experiments acs.orgnih.gov. At α2ARs, the interaction of the protonated dimethylamine moiety of FPT with D3.32 has been observed in docking studies acs.orgnih.gov.
The concept of inverse agonism requires receptors to possess a basal or constitutive activity in the absence of a ligand universiteitleiden.nlwikipedia.org. Inverse agonists stabilize the inactive state of the receptor, thereby reducing this constitutive activity universiteitleiden.nlwikipedia.org. The observation of inverse agonist activity for some 5-SATs at α2CRs suggests that these receptors may exhibit constitutive activity in the experimental systems used acs.orgnih.govresearcher.life.
Rational Design Principles for Modulating Receptor Subtype Selectivity of 5-SATs
A key goal in medicinal chemistry is the design of ligands with high selectivity for a particular receptor subtype to minimize off-target effects mdpi.comcapes.gov.br. Rational design principles for achieving receptor subtype selectivity with 5-SATs are derived from a detailed understanding of the subtle differences in the binding pockets of related receptors and how structural modifications of the ligand can exploit these differences acs.orgnih.govacs.orgnih.govmdpi.com.
Comparison of the binding pockets of 5-HT1 receptor subtypes (5-HT1A, 5-HT1B, and 5-HT1D), leveraging available structural information from cryo-EM and crystal structures, has revealed intriguing differences that can be exploited for selective ligand design acs.orgnih.gov. For instance, the distinct selectivity profiles observed with different substituents at the C(2) and C(5) positions of the 5-SAT scaffold (as discussed in Section 6.1) directly inform rational design strategies acs.orgnih.gov. The finding that a pyrrolidine at C(2) and 2′-fluorophenyl at C(5) in (2S)-5-SAT led to high 5-HT1A selectivity, while a dimethylamine at C(2) and 2′-fluorophenyl at C(5) (FPT) favored 5-HT1B/5-HT1D selectivity, exemplifies this acs.org.
Similarly, despite the high sequence homology between α2A and α2C receptors (84%), subtle differences in their ligand binding pockets, such as a single amino acid difference in extracellular loop 2 (I at α2AR vs. L at α2CR), can be targeted for selective ligand design acs.orgnih.gov. Molecular modeling and docking studies comparing the binding poses of 5-SATs at α2A and α2C receptor models help visualize these differences and guide structural modifications to favor binding to one subtype over the other acs.orgnih.gov.
Rational design also involves considering the stereochemistry of the 5-SAT scaffold. The observed stereoselective preference for the (2S) enantiomer at 5-HT1 receptors highlights the importance of the three-dimensional arrangement of substituents for optimal receptor interaction acs.orgnih.gov. Chirality can also be exploited to achieve selectivity over other receptors, such as histamine (B1213489) H1 receptors, which may help circumvent unwanted side effects like sedation nih.gov.
By integrating data from SAR studies, molecular modeling, and functional assays, researchers can iteratively design and synthesize new 5-SAT analogues with improved potency and selectivity profiles for specific receptor subtypes acs.orgnih.govacs.orgnih.gov.
Development of Predictive Models for 5-SAT Biological Activities from Structural Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that relate the chemical structure of compounds to their biological activity fiveable.medergipark.org.trneovarsity.org. These models can be used to predict the activity of new, untested compounds and guide the design of libraries of potential drug candidates fiveable.medergipark.org.trneovarsity.org.
For 5-SATs, predictive models can be developed by correlating various molecular descriptors (representing structural, electronic, and physicochemical properties) with experimentally determined biological activities such as receptor binding affinity or functional efficacy fiveable.medergipark.org.tr. These models can employ various statistical methods, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms fiveable.me.
The development of robust QSAR models requires a diverse set of compounds with known activities and a careful selection of molecular descriptors that capture the structural features relevant to the observed biological activity fiveable.medergipark.org.tr. Validation of the models using internal techniques (e.g., cross-validation) and external test sets is crucial to ensure their predictive performance and reliability for new compounds fiveable.medergipark.org.tr.
While specific details on published QSAR models solely focused on predicting 5-SAT activity were not extensively detailed in the search results, the principles of QSAR are broadly applicable to this chemotype given the availability of SAR data acs.orgnih.govacs.orgnih.govfiveable.medergipark.org.trneovarsity.org. By building QSAR models based on the accumulated SAR data for 5-SATs at various receptors, researchers can gain further insights into the key structural determinants of activity and virtually screen large libraries of potential 5-SAT analogues to prioritize synthesis and testing of the most promising candidates.
Future Perspectives and Unresolved Questions in 5 Sat Chemical Biology Research
Exploration of Allosteric Modulation Mechanisms by 5-SAT Analogues
While 5-SATs have been primarily characterized for their interactions at orthosteric binding sites of receptors, the potential for 5-SAT analogues to act as allosteric modulators represents a significant area for future investigation. Allosteric modulation involves binding to a site distinct from the orthosteric site, inducing conformational changes that influence receptor activity or the binding of the primary ligand. This mechanism can offer advantages such as greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands.
Research into allosteric modulation has gained traction for various GPCRs, including serotonin (B10506) receptors like 5-HT2C and 5-HT3, where allosteric modulators are being explored for their therapeutic potential. Given the activity of 5-SATs at serotonin and adrenergic receptors, exploring whether specific structural modifications to the 5-SAT scaffold can confer allosteric properties is a critical unresolved question. Future studies could focus on:
Rational Design and Screening: Designing novel 5-SAT analogues with structural features hypothesized to interact with known or predicted allosteric sites on target receptors. High-throughput screening assays specifically designed to detect allosteric modulation would be crucial.
Mechanistic Characterization: Utilizing techniques such as site-directed mutagenesis, computational modeling (including molecular dynamics simulations), and advanced binding assays to identify potential allosteric binding sites and elucidate the molecular mechanisms by which 5-SAT analogues exert allosteric effects.
Functional Consequences: Investigating how allosteric modulation by 5-SAT analogues impacts receptor signaling pathways and functional outcomes, potentially revealing novel pharmacological profiles distinct from orthosteric agonism or antagonism.
Understanding the allosteric potential of 5-SATs could broaden their therapeutic applicability and provide a deeper understanding of receptor regulation.
Interplay Between Receptor Subtype Specificity and Ligand Conformational Dynamics
A key aspect of 5-SAT chemical biology is the relationship between ligand structure, conformational dynamics, and receptor subtype selectivity. Studies have shown that 5-SATs can exhibit high affinity and stereoselective preference for specific receptor subtypes, such as 5-HT1A, 5-HT1B, and 5-HT1D receptors, while showing negligible affinity for others like 5-HT1F nih.govnih.gov. Similarly, certain 5-SATs demonstrate differential activity and potency at alpha2A and alpha2C adrenergic receptors nih.gov.
Molecular modeling and dynamics simulations have been instrumental in providing structural insights into how 5-SATs interact with binding pockets and the molecular determinants of their selectivity nih.govnih.govnih.govnih.gov. For instance, interactions with specific amino acid residues within the receptor binding site have been identified as crucial for 5-SAT binding and function nih.govnih.gov.
However, the intricate interplay between the inherent conformational flexibility of 5-SAT ligands and the dynamic nature of receptor structures remains an area with unresolved questions. Future research should aim to:
Refine Computational Models: Develop more sophisticated computational models and longer timescale molecular dynamics simulations to capture the full range of ligand and receptor conformational states and their influence on binding kinetics and efficacy.
Explore Ligand Desolvation and Induced Fit: Investigate the energetic contributions of ligand desolvation and receptor induced fit upon 5-SAT binding, which are critical factors governing binding affinity and selectivity but are often challenging to accurately model.
Characterize Transient Interactions: Identify and characterize transient or weak interactions between 5-SATs and receptors that may play a role in fine-tuning subtype selectivity or influencing downstream signaling.
Integrate Experimental and Computational Data: More closely integrate experimental data from techniques like crystallography, cryo-EM, and advanced spectroscopic methods with computational studies to validate models and gain a more complete picture of the dynamic ligand-receptor complex.
Further dissecting this interplay will be vital for the rational design of 5-SAT analogues with improved subtype selectivity and desired functional profiles.
Integration of Multi-Omics Data with 5-SAT Mechanistic Studies
Understanding the full biological impact of 5-SAT compounds necessitates moving beyond the characterization of their direct interactions with primary targets to exploring their effects within the complex cellular and physiological context. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, metabolomics, and other 'omics' layers, offer a powerful means to achieve a holistic understanding of biological systems.
Integrating multi-omics data with mechanistic studies of 5-SATs presents several future perspectives and unresolved questions:
System-Level Impact: How do 5-SAT interactions with specific receptors propagate through cellular signaling networks and affect global gene expression, protein profiles, and metabolic pathways? Multi-omics can help map these downstream effects.
Biomarker Discovery: Can multi-omics data reveal biomarkers that predict response to 5-SAT treatment or indicate potential side effects? This is particularly relevant for compounds like (S)-FPT being explored for neurological disorders nih.gov.
Context-Dependent Activity: The efficacy and effects of 5-SATs may vary depending on the cellular state or physiological conditions. Integrating multi-omics data from different biological contexts could help elucidate the factors influencing 5-SAT activity.
Overcoming the challenges associated with integrating and interpreting large, diverse multi-omics datasets will require the development of robust bioinformatics tools and computational strategies. Applying these approaches to 5-SAT research will be crucial for translating in vitro findings to in vivo effects and understanding their full therapeutic potential and possible limitations.
Development of Novel Analytical Techniques for 5-SAT Interaction Characterization
Precise and sensitive analytical techniques are fundamental to advancing chemical biology research. While established methods have been used to characterize 5-SAT binding affinity and functional activity, the development and application of novel analytical techniques can provide unprecedented insights into their interactions and behavior in complex biological environments.
Future perspectives and unresolved questions regarding analytical techniques in 5-SAT research include:
In Situ Interaction Analysis: Developing techniques that allow for the characterization of 5-SAT interactions with their targets in live cells or tissues, providing a more physiologically relevant understanding of their behavior.
Ligand-Receptor Binding Kinetics: Applying or developing advanced kinetic methods, such as those based on surface plasmon resonance or microfluidics, to gain detailed information about the association and dissociation rates of 5-SATs with their receptors, which can be critical determinants of efficacy and duration of action.
Metabolite Profiling and Fate: Developing highly sensitive and specific analytical methods, potentially utilizing advanced mass spectrometry techniques, to track the metabolic fate of 5-SATs and their analogues in biological systems and identify active metabolites or degradation products.
Characterization of Low-Affinity or Transient Interactions: Developing techniques capable of detecting and characterizing low-affinity or transient interactions that may still be biologically significant, potentially related to allosteric modulation or off-target effects.
Single-Molecule Analysis: Exploring the potential of single-molecule techniques to study the interaction of individual 5-SAT molecules with single receptor molecules, providing insights into the heterogeneity of binding events and conformational dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
